Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPAWQQJCMEFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate (C₉H₇ClN₂O₂S, MW 242.68 g/mol) features a bicyclic core comprising a pyridine ring fused to a thiazole moiety. The chlorine substituent at position 5 and the ethyl ester at position 2 confer distinct electronic and steric properties critical for its reactivity. X-ray crystallography of analogous compounds reveals planar geometries, with dihedral angles between rings influencing intermolecular interactions.
Synthetic Methodologies
Cyclocondensation of Halogenated Pyridine Precursors
The most widely adopted route involves cyclocondensation between 3-amino-5-chloropyridine-2-carboxylic acid derivatives and thiation agents.
Copper-Catalyzed Thiazole Formation
A modified procedure from CN111892553 employs 3-iodo-5-chloropyridin-2-amine, potassium sulfide (K₂S), and copper(I) iodide in dimethyl sulfoxide (DMSO) at 140°C under nitrogen. The reaction proceeds via nucleophilic aromatic substitution, forming the thiazole ring through intramolecular cyclization:
$$
\text{3-Iodo-5-chloropyridin-2-amine} + \text{K}_2\text{S} \xrightarrow{\text{CuI, DMSO}} \text{Thiazolo[5,4-b]pyridine core} + \text{KI}
$$
Post-reaction esterification with ethyl chloroformate yields the target compound in 52–58% isolated yield. Key advantages include operational simplicity and compatibility with electron-withdrawing substituents.
Thiourea-Mediated Cyclization
Alternative protocols utilize thiourea under acidic conditions. Heating 5-chloropyridine-2,3-diamine with ethyl chlorooxalate in acetic acid generates the thiazole ring via sequential nucleophilic attack and dehydration. This method achieves 65–70% yield but requires rigorous temperature control to minimize byproduct formation.
Halogenation of Preformed Thiazolopyridines
Late-stage chlorination offers an alternative strategy for introducing the C5-chloro group.
Electrophilic Chlorination
Treatment of ethyl thiazolo[5,4-b]pyridine-2-carboxylate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively chlorinates the pyridine ring’s C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the thiazole nitrogen directing chlorination to the para position. Yields range from 60–68%, though over-chlorination at C7 remains a concern.
Oxidative Chlorination
Combining N-chlorosuccinimide (NCS) with Lewis acids like FeCl₃ enables radical-mediated chlorination. This method achieves 72–75% yield but necessitates anhydrous conditions and strict exclusion of light.
Optimization and Scale-Up Challenges
Catalytic System Tuning
Comparative studies reveal copper(I) iodide outperforms palladium catalysts in cyclocondensation reactions, reducing reaction times from 24 h to 11 h. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance sulfur incorporation efficiency by 22% in biphasic systems.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cu-catalyzed cyclization | 52–58 | 93–95 | Short reaction time | Requires inert atmosphere |
| Thiourea cyclization | 65–70 | 89–91 | No transition metals | Temperature-sensitive |
| Electrophilic chlorination | 60–68 | 90–92 | Late-stage functionalization | Regioselectivity challenges |
| Biginelli MCR | 55–60 | 85–88 | Atom economy | Byproduct formation |
Industrial Applications and Modifications
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Derivatization studies highlight:
Chemical Reactions Analysis
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is primarily studied for its potential as an anticancer agent and antimicrobial compound.
- Anticancer Activity : Research indicates that this compound acts as a c-KIT inhibitor, which is essential for treating certain cancers. A structure-activity relationship (SAR) study revealed that derivatives exhibit significant anti-proliferative activities against cancer cell lines with c-KIT mutations. For instance, one derivative demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in efficacy .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6r | 4.77 | Inhibitor of c-KIT V560G/D816V |
| Imatinib | - | Reference compound |
- Anti-Infective Properties : The compound has shown activity against Cryptosporidium parvum, a parasite causing gastrointestinal infections, with an EC50 value of approximately 2.1 μM in vitro. Its mechanism involves disrupting the metabolic pathways of the parasite .
Biological Evaluation
The biological evaluation of this compound has focused on its interactions with various molecular targets:
- Mechanism of Action : The compound interacts with specific enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects .
Material Science
In addition to its biological applications, this compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for functionalization that can be tailored for various industrial applications .
Case Study 1: c-KIT Mutations
A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations. This highlights the importance of structural optimization in drug design .
Case Study 2: Cryptosporidium Infections
In vivo models indicated that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .
Mechanism of Action
The mechanism of action of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate belongs to a class of bicyclic heterocycles with diverse pharmacological and synthetic applications. Below is a detailed comparison with structurally analogous compounds:
Key Differences and Research Findings
Reactivity and Stability :
- The thiazolo[5,4-b]pyridine core in the target compound exhibits greater chemical stability compared to pyrrolo[2,3-c]pyridine derivatives (e.g., 9b) due to the sulfur atom in the thiazole ring enhancing aromaticity .
- Isothiazolo[5,4-b]pyridine derivatives (e.g., compound 3 in ) are prone to disproportionation under reaction conditions, limiting their utility without stabilization via substituents like nitro groups .
- Molecular modeling studies suggest that ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate derivatives exhibit steric and electrostatic similarities to anti-inflammatory agents like CinopVC, whereas thiazolo derivatives lack this overlap .
Synthetic Accessibility :
Physicochemical Properties
Biological Activity
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1202075-71-5
- Molecular Formula : C9H7ClN2O2S
- Molecular Weight : 242.68 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of thiazole and pyridine derivatives under specific conditions to introduce the carboxylate group. The detailed synthetic pathways and conditions can be found in various chemical literature sources .
Anticancer Activity
Recent studies have highlighted the compound's potential as a c-KIT inhibitor, which is crucial for treating certain cancers, particularly those involving mutations in the c-KIT gene. A structure-activity relationship (SAR) study indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anti-proliferative activities against cancer cell lines harboring c-KIT mutations. For instance, one derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, demonstrating superior activity compared to imatinib .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6r | 4.77 | Inhibitor of c-KIT V560G/D816V |
| Imatinib | - | Reference compound |
Anti-Infective Properties
This compound has also been studied for its activity against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The compound was found to exhibit modest potency with an EC50 value of approximately 2.1 μM in vitro . Its mechanism involves disrupting the parasite's metabolic pathways, although further optimization is required to enhance efficacy.
Structure-Activity Relationships (SAR)
The SAR studies conducted on thiazolo[5,4-b]pyridine derivatives reveal that modifications at specific positions significantly influence biological activity. For example:
- Position 5 : Chlorine substitution enhances potency against c-KIT.
- Position 6 : Functionalization at this site has been linked to increased enzymatic inhibition.
These insights are critical for the rational design of more potent analogs targeting specific biological pathways .
Case Studies
- c-KIT Mutations : A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations .
- Cryptosporidium Infections : In vivo models showed that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
